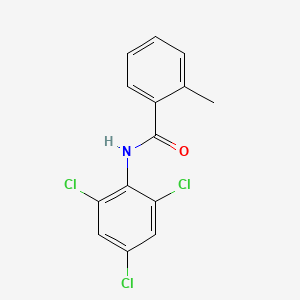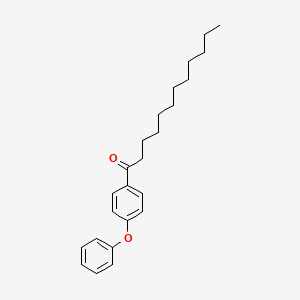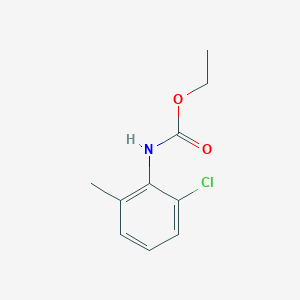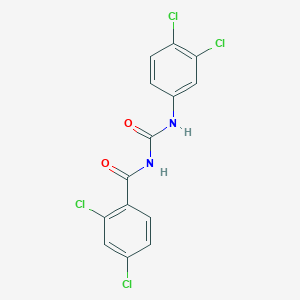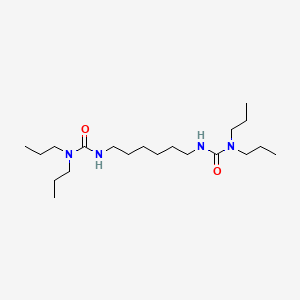
3,3'-Hexamethylenebis(1,1-dipropylurea)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Hexamethylenebis(1,1-dipropylurea): is a chemical compound with the molecular formula C20H42N4O2 and a molecular weight of 370.583 g/mol . It is known for its unique structure, which consists of two urea groups connected by a hexamethylene chain, each urea group further substituted with dipropyl groups. This compound is utilized in various scientific research and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Hexamethylenebis(1,1-dipropylurea) typically involves the reaction of hexamethylenediamine with dipropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The process requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 3,3’-Hexamethylenebis(1,1-dipropylurea) is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: 3,3’-Hexamethylenebis(1,1-dipropylurea) can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: 3,3’-Hexamethylenebis(1,1-dipropylurea) is used as a reagent in organic synthesis, particularly in the formation of complex urea derivatives. It serves as a building block for the synthesis of polymers and other advanced materials.
Biology: In biological research, this compound is studied for its potential interactions with proteins and enzymes. It is used in the development of biochemical assays and as a probe to investigate molecular mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its unique structure allows for the design of novel drugs with specific biological activities.
Industry: In industrial applications, 3,3’-Hexamethylenebis(1,1-dipropylurea) is used in the production of specialty chemicals, coatings, and adhesives. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 3,3’-Hexamethylenebis(1,1-dipropylurea) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. The hexamethylene chain provides flexibility, allowing the compound to adopt conformations that enhance its binding affinity.
類似化合物との比較
- 3,3’-Hexamethylenebis(1,1-diisopropylurea)
- 1,1’-Hexamethylenebis(3-isopropylurea)
- 3,3’-Hexamethylenebis(1,1-dibutylurea)
- 3,3’-Hexamethylenebis(1,1-dimethylurea)
Comparison: Compared to its similar compounds, 3,3’-Hexamethylenebis(1,1-dipropylurea) exhibits unique properties due to the presence of dipropyl groups. These groups influence the compound’s solubility, reactivity, and interaction with molecular targets. The hexamethylene chain provides structural flexibility, which can be advantageous in various applications.
特性
CAS番号 |
138049-24-8 |
|---|---|
分子式 |
C20H42N4O2 |
分子量 |
370.6 g/mol |
IUPAC名 |
3-[6-(dipropylcarbamoylamino)hexyl]-1,1-dipropylurea |
InChI |
InChI=1S/C20H42N4O2/c1-5-15-23(16-6-2)19(25)21-13-11-9-10-12-14-22-20(26)24(17-7-3)18-8-4/h5-18H2,1-4H3,(H,21,25)(H,22,26) |
InChIキー |
NLFNPYUYNBAFKK-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C(=O)NCCCCCCNC(=O)N(CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



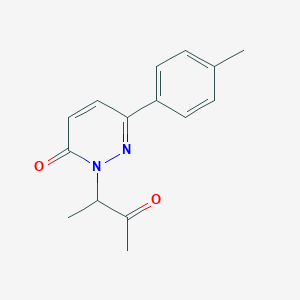
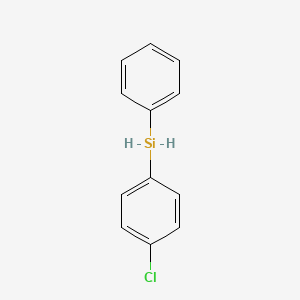

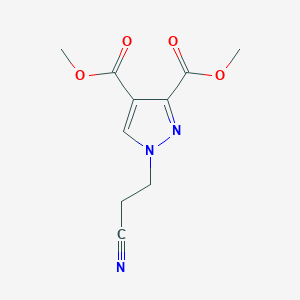

![N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]](/img/structure/B11946363.png)

